4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl dihydrogen phosphate

Description

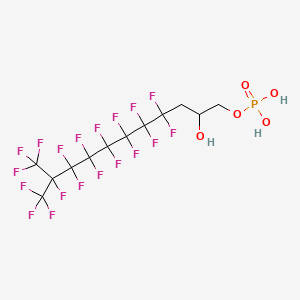

Chemical Identity and Properties The compound, with CAS RN 54009-73-3, is a highly fluorinated organophosphate surfactant. Its molecular formula is C₁₂H₈F₁₉O₅P, and it has a molecular weight of 624.13 g/mol . Key physical properties include a density of 1.763 g/cm³, boiling point of 364.8°C, and a refractive index of 1.337 . The presence of 19 fluorine atoms and a terminal trifluoromethyl group (-CF₃) confers exceptional hydrophobicity and lipophobicity, making it effective in reducing surface tension .

Applications

Primarily used in industrial and consumer products, it serves as a surfactant in fire-fighting foams, lubricants, and cleaning agents. Its fluorinated backbone enables resistance to thermal and chemical degradation, enhancing performance in harsh environments .

Environmental and Health Concerns Due to its perfluorinated structure, the compound is persistent in the environment and bioaccumulative.

Properties

CAS No. |

54009-73-3 |

|---|---|

Molecular Formula |

CF3CF(CF3)C6F12CH2CH(OH)CH2OP(=O)(OH)2 C12H8F19O5P |

Molecular Weight |

624.13 g/mol |

IUPAC Name |

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] dihydrogen phosphate |

InChI |

InChI=1S/C12H8F19O5P/c13-4(14,1-3(32)2-36-37(33,34)35)6(16,17)8(20,21)10(24,25)9(22,23)7(18,19)5(15,11(26,27)28)12(29,30)31/h3,32H,1-2H2,(H2,33,34,35) |

InChI Key |

SGZKPGFLGSWOJX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis can be broadly divided into three main stages:

Detailed Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Perfluorinated Alkyl Chain Construction | Starting from perfluorinated alkyl iodides or bromides, fluorination via electrochemical or chemical methods (e.g., cobalt fluoride or elemental fluorine) | Controlled fluorination to achieve hexadecafluoro substitution with trifluoromethyl end-group |

| 2 | Hydroxylation at 2-position | Reaction of perfluorinated alkyl intermediate with epoxidation agents or nucleophilic substitution using appropriate diols | Selective introduction of hydroxy group at the 2-position requires regioselective control |

| 3 | Phosphorylation | Treatment of the 2-hydroxy intermediate with phosphorus oxychloride (POCl3) or phosphoric acid derivatives under mild conditions | Formation of dihydrogen phosphate ester; reaction conditions optimized to avoid degradation of fluorinated chain |

Representative Procedure (Literature-Informed)

- Step 1: The perfluorinated alkyl iodide precursor is subjected to nucleophilic substitution with a trifluoromethyl anion source to introduce the trifluoromethyl group at the 10-position of the undecyl chain.

- Step 2: The intermediate is then reacted with a base-catalyzed epoxidation agent to form an epoxide at the 2-position, which is subsequently opened by water or an alcohol to install the 2-hydroxy group.

- Step 3: The hydroxy-functionalized intermediate is reacted with phosphorus oxychloride in the presence of a base such as pyridine, followed by hydrolysis to yield the dihydrogen phosphate ester.

Reaction Scheme Summary

$$

\text{Perfluorinated undecyl iodide} \xrightarrow[\text{CF}3^-]{\text{nucleophilic substitution}} \text{Trifluoromethylated intermediate} \xrightarrow[\text{epoxidation}]{\text{base}} \text{2-hydroxy intermediate} \xrightarrow[\text{POCl}3]{\text{phosphorylation}} \text{Dihydrogen phosphate ester}

$$

Analytical and Research Data Supporting Preparation

Purity and Structure Confirmation:

- Nuclear Magnetic Resonance (NMR) spectroscopy (19F, 1H, 31P) to confirm fluorine substitution pattern and phosphate ester formation.

- Mass spectrometry (MS) to verify molecular weight (624.13 g/mol).

- Infrared (IR) spectroscopy to identify phosphate and hydroxyl functional groups.

-

- Reported yields for phosphorylation steps typically range from 70% to 85% depending on reaction conditions.

- Fluorination steps require careful control to minimize side reactions and ensure complete substitution.

-

- Fluorination reactions involve hazardous reagents such as elemental fluorine or cobalt fluoride and require specialized equipment.

- Phosphorylation reagents such as phosphorus oxychloride are corrosive and moisture sensitive.

Summary Table of Preparation Conditions

| Stage | Reagents | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Fluorination & Trifluoromethylation | Perfluoroalkyl iodide, CF3 source | Controlled fluorination, inert atmosphere | 60-75 | Requires fluorination expertise |

| Hydroxylation | Epoxidation agent, base, water/alcohol | Mild base, room temp to 50°C | 80-90 | Regioselectivity critical |

| Phosphorylation | POCl3, pyridine, hydrolysis | 0-5°C to room temp | 70-85 | Avoid moisture during phosphorylation |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles are employed for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of fluorinated compounds’ effects on biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl dihydrogen phosphate exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, making it effective in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the per- and polyfluoroalkyl substances (PFAS) class. Key structural analogs and their comparative attributes are outlined below:

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

Key Observations:

Functional Group Impact :

- The phosphate group in the target compound enhances water solubility compared to carboxylic acid analogs (e.g., CAS 16486-94-5), which are more lipophilic . This makes the target compound more versatile in aqueous formulations .

- Acrylate esters (e.g., 15577-26-1) exhibit higher reactivity, enabling polymerization for coatings but lower environmental stability .

Fluorination Patterns :

- Compounds with longer perfluorinated chains (e.g., 19–21 fluorine atoms) show greater thermal stability but increased environmental persistence .

- The trifluoromethyl (-CF₃) group in the target compound enhances steric hindrance, improving surfactant efficacy .

Carboxylic acid derivatives (e.g., 16486-94-5) are associated with stronger acidity, which may increase toxicity in aquatic systems .

Research Findings and Trends

- Surfactant Efficiency: The target compound outperforms non-ionic fluorinated surfactants in reducing surface tension (≤15 mN/m) due to its ionic phosphate group .

- Regulatory Status : Increasing restrictions on PFAS (e.g., EPA guidelines) highlight the need for alternatives to the target compound and its analogs .

- Synthetic Challenges : The compound’s complex fluorination requires multi-step synthesis, increasing production costs compared to shorter-chain analogs .

Q & A

Basic: What are the recommended synthetic routes for this fluorinated phosphate ester, and what analytical techniques validate its purity?

Methodological Answer:

Synthesis typically involves multi-step reactions using fluorinated precursors, such as perfluoroalkyl alcohols or diols, followed by phosphorylation. For example, analogous compounds are synthesized via condensation reactions with dihydrogen phosphate groups under anhydrous conditions . Key validation techniques include:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., m/z 658 [M+H]+ as in ).

- HPLC : Assess retention time (e.g., 1.57 minutes using SMD-TFA05 columns ).

- 19F NMR : Verify fluorine substitution patterns and quantify impurities.

Advanced: How do fluorine substitution patterns influence the compound’s interaction with lipid bilayers in membrane separation technologies?

Methodological Answer:

The high electronegativity and hydrophobic nature of perfluoroalkyl chains alter membrane permeability. Experimental protocols include:

- Molecular Dynamics Simulations : Model interactions between fluorinated chains and lipid bilayer components (e.g., DPPC membranes) to predict partitioning behavior .

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to quantify insertion kinetics into lipid monolayers.

- Fluorescence Anisotropy : Assess membrane rigidity changes induced by fluorinated compounds .

Basic: What are the environmental persistence and bioaccumulation concerns associated with this compound?

Methodological Answer:

Perfluorinated compounds (PFCs) like this phosphate ester are persistent due to strong C-F bonds. Key assessment methods:

- OECD 307 Guideline : Conduct soil degradation studies under aerobic conditions.

- Bioconcentration Factor (BCF) Analysis : Use zebrafish models to quantify bioaccumulation potential .

- High-Resolution Mass Spectrometry (HRMS) : Track environmental degradation byproducts (e.g., perfluorinated carboxylic acids) .

Advanced: How can discrepancies in reported solubility data of fluorinated phosphate esters be resolved?

Methodological Answer:

Address variability via:

- Controlled Solvent Systems : Use Hansen Solubility Parameters (HSP) to select solvents with matching polarity (δD, δP, δH).

- Dynamic Light Scattering (DLS) : Monitor aggregation states in polar vs. non-polar solvents.

- Statistical Meta-Analysis : Apply multivariate regression to harmonize data from divergent sources, accounting for temperature and ionic strength .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and full-face respirators due to potential fluorocarbon aerosolization .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated intermediates.

- Waste Management : Neutralize acidic phosphate residues with calcium carbonate before disposal .

Advanced: What computational models predict the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate pKa values for the phosphate group and hydroxyl moiety under acidic/basic conditions (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- COMSOL Multiphysics : Simulate hydrolysis kinetics in aqueous environments by coupling reaction-diffusion equations .

- In Situ Raman Spectroscopy : Validate computational predictions by monitoring structural changes in real-time during pH titration.

Basic: How is this compound classified in chemical engineering research frameworks?

Methodological Answer:

Under the Canadian Research and Development Classification (CRDC):

- RDF2050104 : Membrane and separation technologies (e.g., fluorinated surfactants in liquid-liquid extraction).

- RDF2050108 : Process control in chemical engineering (e.g., optimizing phosphorylation reaction yields via PID controllers) .

Advanced: What role does this compound play in heterogeneous catalysis, and how can its efficiency be quantified?

Methodological Answer:

Fluorinated phosphate esters act as Lewis acid catalysts in esterification. Experimental approaches:

- Turnover Frequency (TOF) : Measure reaction rates using gas chromatography (GC) under standardized conditions.

- X-ray Absorption Spectroscopy (XAS) : Characterize active sites during catalytic cycles.

- Kinetic Isotope Effects (KIE) : Study mechanistic pathways by substituting hydrogen with deuterium in reactants .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identify P=O (1250–1300 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.

- 19F NMR : Resolve trifluoromethyl (-CF3, δ -60 to -70 ppm) and perfluoroalkyl chain signals .

- X-ray Crystallography : Resolve crystal packing effects of fluorinated chains (if single crystals are obtainable) .

Advanced: How can AI-driven experimental design improve the synthesis scalability of this compound?

Methodological Answer:

- Active Learning Algorithms : Train models on reaction yield data to predict optimal reagent ratios and temperatures.

- Robotic High-Throughput Screening : Automate parallel reactions with fluorinated precursors to map parameter spaces .

- Bayesian Optimization : Minimize side reactions (e.g., hydrolysis) by iteratively refining reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.